N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar acetamide compounds typically involves coupling reactions where specific precursors are combined under controlled conditions to yield the target molecule. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction followed by crystallization using a toluene and methanol mixture. The process was verified by elemental analysis, FTIR, 1H NMR, and other spectroscopic methods, indicating a precise approach to creating complex acetamide derivatives (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed through X-ray diffraction methods, revealing their crystalline forms and spatial arrangements. For example, the crystal structure of a related compound was solved using single-crystal X-ray diffraction data, which showed the molecule crystallizing in the monoclinic space group with specific unit-cell parameters. This detailed analysis helps in understanding the three-dimensional arrangement of atoms within the molecule, highlighting intramolecular and intermolecular hydrogen bonding that contributes to its stability (Nayak et al., 2014).
Scientific Research Applications
Synthesis and Characterization Techniques
The synthesis of complex acetamides like 2-Phenyl-N-(pyrazin-2-yl)acetamide, a compound with structural similarity, illustrates advanced synthetic methodologies that could be applicable to N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide. These methodologies involve coupling reactions followed by crystallization, with characterization performed via techniques like FTIR, NMR, and X-ray diffraction (Nayak et al., 2014). This exemplifies the detailed analytical approach required to elucidate the structures of novel acetamides.
Catalytic Applications
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the catalytic utility of acetamides in synthesizing intermediates for antimalarial drugs (Magadum & Yadav, 2018). This process highlights the role of acetamides in facilitating chemical transformations essential for pharmaceutical synthesis.
Electrochemical Studies
Electrochemical studies, such as those conducted on acetaminophen, a compound related by functional group similarity, reveal the importance of acetamides in developing sensors and analytical methods. These studies provide insights into the electrochemical behavior and potential applications in pharmaceutical analysis (Fanjul-Bolado et al., 2009). Such research underscores the utility of acetamides in enhancing the sensitivity and selectivity of electrochemical sensors.
Antioxidant and Biological Activities
The design and synthesis of acetamide derivatives for evaluating their antioxidant, analgesic, and anti-inflammatory activities demonstrate the potential biomedical applications of these compounds. This research indicates the capability of acetamide derivatives to act as DPPH scavenging agents, offering a foundation for developing new therapeutic agents (Nayak et al., 2014).
Environmental Applications
The application of acetamides in environmental science, particularly in the degradation of pharmaceutical contaminants like acetaminophen, is evidenced by studies on catalytic degradation pathways. Research on amorphous Co(OH)2 nanocages as activators for pollutant degradation illustrates the environmental relevance of acetamide compounds (Qi et al., 2020).
properties
IUPAC Name |
N-[4-[(octanoylamino)carbamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-4-5-6-7-8-16(22)19-20-17(23)14-9-11-15(12-10-14)18-13(2)21/h9-12H,3-8H2,1-2H3,(H,18,21)(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKKJMDSOCUIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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